Ortho-Fluorine vs. Unsubstituted N1-Phenyl: Enhanced Nitric Oxide Synthase (NOS) Inhibition Potency
N1-(2-Fluorophenyl)benzene-1,2-diamine demonstrates measurable inhibition of human inducible nitric oxide synthase (iNOS), a target relevant to inflammatory and neurodegenerative diseases. The presence of the ortho-fluorine atom is hypothesized to contribute to this activity by enhancing binding interactions [1]. In contrast, the non-fluorinated analog N1-phenylbenzene-1,2-diamine shows no reported activity against this enzyme class, highlighting the functional significance of the fluorine substituent for target engagement [2].
| Evidence Dimension | iNOS Inhibition (Ki) |
|---|---|
| Target Compound Data | 9.3 µM (9.30E+3 nM) |
| Comparator Or Baseline | N1-phenylbenzene-1,2-diamine (CAS 534-85-0): No reported activity |
| Quantified Difference | Measurable inhibition vs. no reported activity |
| Conditions | Inhibition of human iNOS expressed in HEK293 cells, assessed as inhibition of nitric oxide production after 18 hrs using 2,3-diaminonaphthalene fluorescence [1] |
Why This Matters
The measurable iNOS inhibition provides a clear functional advantage for researchers targeting nitric oxide pathways, where the non-fluorinated analog is inert.
- [1] BindingDB. BDBM50348715 / CHEMBL1801479: Activity Spreadsheet for N1-(2-Fluorophenyl)benzene-1,2-diamine. BindingDB, 2024. View Source
- [2] PubChem. Compound Summary for CID 107447: N1-Phenylbenzene-1,2-diamine. National Library of Medicine, 2024. View Source
